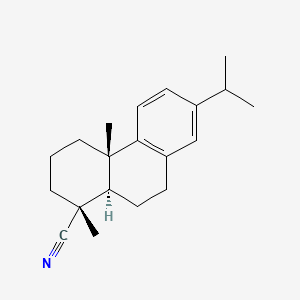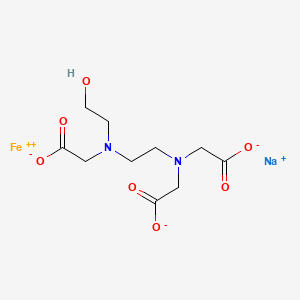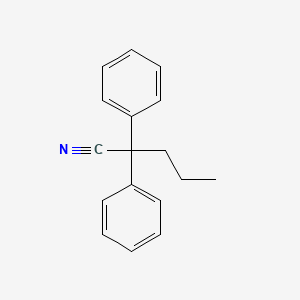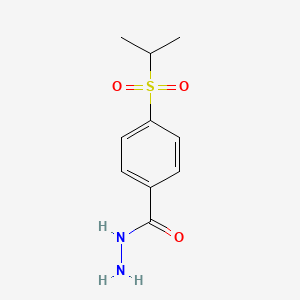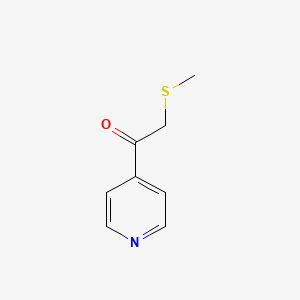
2-(Methylthio)-1-(4-pyridinyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylthio)-1-(4-pyridinyl)ethanone is an organic compound that features a pyridine ring substituted at the 4-position with an ethanone group, which is further substituted with a methylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-1-(4-pyridinyl)ethanone typically involves the reaction of 4-pyridinecarboxaldehyde with methylthiomethyl ketone under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
化学反应分析
Types of Reactions
2-(Methylthio)-1-(4-pyridinyl)ethanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the methylthio group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Various substituted pyridine derivatives
科学研究应用
2-(Methylthio)-1-(4-pyridinyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Methylthio)-1-(4-pyridinyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
相似化合物的比较
Similar Compounds
- 2-(Methylthio)-1-(3-pyridinyl)ethanone
- 2-(Methylthio)-1-(2-pyridinyl)ethanone
- 2-(Ethylthio)-1-(4-pyridinyl)ethanone
Uniqueness
2-(Methylthio)-1-(4-pyridinyl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel organic molecules and the development of new therapeutic agents.
属性
分子式 |
C8H9NOS |
|---|---|
分子量 |
167.23 g/mol |
IUPAC 名称 |
2-methylsulfanyl-1-pyridin-4-ylethanone |
InChI |
InChI=1S/C8H9NOS/c1-11-6-8(10)7-2-4-9-5-3-7/h2-5H,6H2,1H3 |
InChI 键 |
GNBPAYQJFADJDZ-UHFFFAOYSA-N |
规范 SMILES |
CSCC(=O)C1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


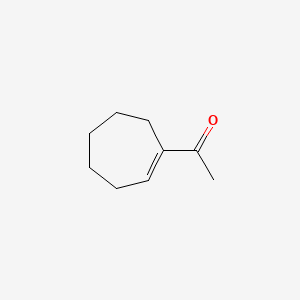

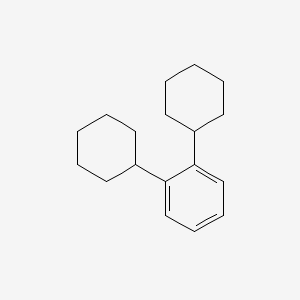
![(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine](/img/structure/B13731271.png)
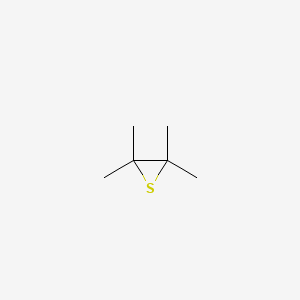
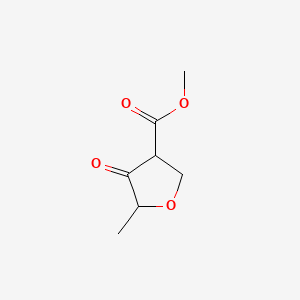

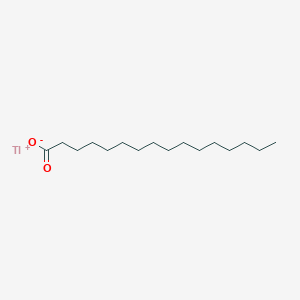
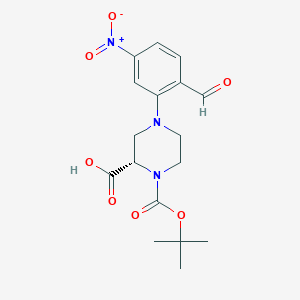
![Bicyclo[4.1.0]heptan-7-ol](/img/structure/B13731318.png)
